3-(Benzylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(Benzylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylamino group, a chlorophenyl group, and a pyrrolidine-2,5-dione core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3-(Benzylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. The benzylamino group is then introduced via a nucleophilic substitution reaction, followed by the addition of the chlorophenyl group through electrophilic aromatic substitution. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
3-(Benzylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, nucleophilic substitution with alkyl halides can introduce new functional groups.
Scientific Research Applications
3-(Benzylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of other chemical products.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzylamino group may interact with enzymes or receptors, modulating their activity. The chlorophenyl group can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
3-(Benzylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
3-(Amino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione: Lacks the benzyl group, which may affect its chemical properties and biological activities.
3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione: Lacks the chlorine atom, which can influence its reactivity and interactions with molecular targets.
3-(Benzylamino)-1-(4-chlorophenyl)pyrrolidine-2,5-dione: The position of the chlorine atom is different, which can alter the compound’s chemical behavior and biological effects.
Properties
IUPAC Name |
3-(benzylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-13-7-4-8-14(9-13)20-16(21)10-15(17(20)22)19-11-12-5-2-1-3-6-12/h1-9,15,19H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDRBQOSESVMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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